molecular formula C13H13NO B2456417 (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol CAS No. 135384-53-1

(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol

Cat. No. B2456417
CAS RN: 135384-53-1
M. Wt: 199.253
InChI Key: NPVKVVBMSCQGAS-ZDUSSCGKSA-N
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Description

(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol is an organic compound that is commonly referred to as pyridine-2-ethanol. It is a colorless liquid with a faint odor and a slightly sweet taste. Pyridine-2-ethanol is a type of pyridine derivative that has been studied extensively due to its potential applications in various fields. This compound has been found to be a useful reagent in organic synthesis, and it has also been explored for its potential as a therapeutic agent.

Scientific Research Applications

Pyridine-2-ethanol has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis. Pyridine-2-ethanol is a useful reagent in organic synthesis, as it can be used to synthesize a variety of compounds. For example, it can be used to synthesize pyridine-2-thiols, which are important intermediates in the synthesis of pharmaceuticals and other organic compounds. Pyridine-2-ethanol has also been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, and has been explored as a potential treatment for various diseases and conditions.

Mechanism of Action

The mechanism of action of pyridine-2-ethanol is not yet fully understood. However, it is believed that the compound exerts its effects by binding to and inhibiting certain enzymes involved in cellular processes. Pyridine-2-ethanol has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 can lead to decreased inflammation and pain relief. Pyridine-2-ethanol has also been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Inhibition of 5-LOX can lead to decreased inflammation and improved respiratory function.
Biochemical and Physiological Effects
Pyridine-2-ethanol has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. Pyridine-2-ethanol has also been found to possess analgesic and anti-pyretic effects, and it has been explored as a potential treatment for various diseases and conditions. In addition, pyridine-2-ethanol has been found to possess antioxidant and anti-cancer properties, and it has been studied for its potential to treat various types of cancer.

Advantages and Limitations for Lab Experiments

Pyridine-2-ethanol is a useful reagent in organic synthesis, and it has been found to possess a variety of biochemical and physiological effects. One of the main advantages of using pyridine-2-ethanol in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, pyridine-2-ethanol is relatively stable and can be stored for long periods of time without significant degradation. However, pyridine-2-ethanol can be toxic if ingested, and it can also be irritating to the skin and eyes. Therefore, it is important to use proper safety precautions when handling and storing pyridine-2-ethanol.

Future Directions

There are a number of potential future directions for research involving pyridine-2-ethanol. One potential direction is to explore the compound’s potential therapeutic applications. Pyridine-2-ethanol has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, and it has been explored as a potential treatment for various diseases and conditions. Additionally, pyridine-2-ethanol has been found to possess antioxidant and anti-cancer properties, and it has been studied for its potential to treat various types of cancer. Another potential direction is to explore the compound’s potential applications in organic synthesis. Pyridine-2-ethanol is a useful reagent in organic synthesis, and it can be used to synthesize a variety of compounds. Finally, further research could be done to better understand the mechanism of action of pyridine-2-ethanol.

Synthesis Methods

Pyridine-2-ethanol can be synthesized through several different methods. The most common method is the reaction between pyridine and ethylene oxide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of a pyridine-2-ethanol intermediate, which can then be further reacted with other reagents to form the desired product. Other methods of synthesizing pyridine-2-ethanol include the reaction of pyridine with ethyl bromide, the reaction of pyridine with ethyl chloride, and the reaction of pyridine with ethyl iodide.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks in handling and usage. Unfortunately, specific safety and hazard information for “(1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol” is not available .

properties

IUPAC Name

(1S)-1-phenyl-2-pyridin-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,13,15H,10H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVKVVBMSCQGAS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135384-53-1
Record name (1S)-1-phenyl-2-(pyridin-2-yl)ethan-1-ol
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